PFM01
Overview
Description
PFM01 is a compound known for its role as an inhibitor of MRE11 endonuclease. It is a derivative of Mirin, specifically N-alkylated, and is used to regulate double-strand break repair by nonhomologous end-joining versus homologous recombination . This compound has significant implications in the field of DNA repair and is utilized primarily in scientific research.
Mechanism of Action
Target of Action
PFM01 primarily targets the MRE11 endonuclease .
Mode of Action
This compound acts as an inhibitor of MRE11 endonuclease activity . By inhibiting MRE11, this compound can regulate the repair of DNA double-strand breaks (DSBs). Specifically, it can modulate the balance between two major DSB repair pathways: nonhomologous end-joining (NHEJ) and homologous recombination (HR) .
Biochemical Pathways
The inhibition of MRE11 by this compound impacts the cellular response to DNA DSBs. Under normal conditions, the MRN complex initiates the repair of DSBs through the HR pathway. When mre11 is inhibited by this compound, the balance shifts towards the nhej pathway . This shift can have significant implications for cellular processes and responses to DNA damage.
Result of Action
By shifting the balance of DSB repair towards NHEJ, this compound can influence cellular responses to DNA damage. For instance, it has been shown to rescue the repair defect in certain primary cells and diminish the formation of RAD51 foci, a marker of HR . These effects could potentially influence cell survival and genomic stability, particularly in the context of DNA-damaging treatments or conditions.
Biochemical Analysis
Biochemical Properties
PFM01 interacts with the Mre11 protein, a key player in the process of DNA repair . The compound inhibits the endonuclease activity of Mre11, thereby influencing the biochemical reactions involved in DNA repair .
Cellular Effects
This compound has been observed to influence various cellular processes. It decreases the number of chromosomal breaks in 1BR3 fibroblasts induced by knockdown of BRCA2 . Furthermore, this compound reduces homologous recombination-mediated DNA repair in DR-GFP U2OS cells and enhances DNA repair mediated by non-homologous end-joining (NHEJ) in H1299 dA3 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Mre11 protein and inhibiting its endonuclease activity . This interaction disrupts the normal process of DNA repair, leading to changes in the cellular function .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on DNA repair processes .
Metabolic Pathways
Given its interaction with the Mre11 protein, it is likely that it plays a role in the metabolic processes related to DNA repair .
Transport and Distribution
Given its role in DNA repair, it is likely that it is transported to the nucleus where DNA repair processes occur .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus, given its interaction with the Mre11 protein, which is involved in DNA repair
Preparation Methods
PFM01 is synthesized through a series of chemical reactions starting from Mirin. The synthetic route involves N-alkylation of Mirin to produce this compound. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the compound being soluble in these solvents at specific concentrations . Industrial production methods follow similar synthetic routes but are scaled up to meet the demand for research purposes.
Chemical Reactions Analysis
PFM01 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include DMSO and ethanol, and the major products formed depend on the specific reaction conditions .
Scientific Research Applications
PFM01 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of DNA repair mechanisms. This compound inhibits MRE11 endonuclease, which plays a crucial role in the repair of double-strand breaks in DNA. This makes it a valuable tool for studying the pathways of nonhomologous end-joining and homologous recombination .
In biology and medicine, this compound is used to understand the molecular mechanisms underlying DNA repair defects, which are often associated with cancer and other genetic disorders. By inhibiting MRE11, researchers can study the effects of impaired DNA repair and develop potential therapeutic strategies .
Comparison with Similar Compounds
PFM01 is compared with other similar compounds such as Mirin and PFM39. While all three compounds inhibit MRE11, this compound is unique in its selective inhibition of endonuclease activity. Mirin and PFM39 inhibit both endonuclease and exonuclease activities, whereas this compound specifically targets the endonuclease function, making it a more precise tool for studying DNA repair mechanisms .
Similar Compounds
- Mirin
- PFM39
These compounds share structural similarities with this compound but differ in their specific inhibitory actions and applications in research .
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPURHDUTZUYAFI-GHXNOFRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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